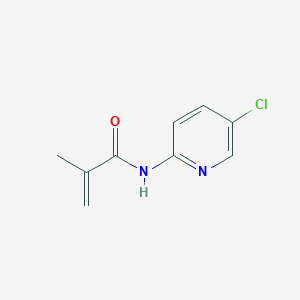

N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide

Overview

Description

N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide, also known as CPMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPMA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 219.68 g/mol. In

Scientific Research Applications

Synthesis and Anticancer Evaluation

A study explored the synthesis of various compounds through reactions involving acrylamide derivatives, leading to the creation of new structures with antibacterial and anticancer activities. Specifically, some synthesized compounds exhibited potent activity against S. aureus and a range of tumor cell lines, highlighting the potential of N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide derivatives in the development of new anticancer agents (Bondock & Gieman, 2015).

Polymerization Studies

Research into the base-catalyzed hydrogen-transfer polymerization of acrylamide and its derivatives revealed insights into the polymerization rates and molecular weights of the resulting polymers. This study contributes to understanding how modifications to the acrylamide structure affect polymerization behavior and polymer properties (Otsu et al., 1976).

Antimicrobial Activities

Experimental and theoretical investigations into the reaction of N-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride produced alkenoic acid derivatives. These compounds demonstrated antimicrobial activities, suggesting the utility of N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide derivatives in creating antimicrobial agents (Modzelewska-Banachiewicz et al., 2012).

Novel Functional Acrylamides

The synthesis of a novel functional acrylamide and its polymerization capabilities were explored, showcasing the potential for creating unique polymer structures with specific characteristics. This work is crucial for the development of new materials with tailored properties (Ling et al., 1999).

Antidepressant and Nootropic Agents

A study focused on the synthesis and evaluation of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, indicating potential antidepressant and nootropic activities. This research opens up possibilities for using N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide derivatives in the development of central nervous system (CNS) active agents (Thomas et al., 2016).

Mechanism of Action

Target of Action

N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide, also known as N-(5-chloropyridin-2-yl)-2-methylprop-2-enamide, is a selective inhibitor of Jumonji demethylases . These enzymes are part of the α-ketoglutarate-dependent hydroxylases and play a crucial role in the regulation of gene expression through the demethylation of histone lysines .

Mode of Action

The compound interacts with its targets, the Jumonji demethylases, by inhibiting their activity . This inhibition prevents the demethylation of histone lysines, which can lead to changes in gene expression

Biochemical Pathways

The inhibition of Jumonji demethylases affects the biochemical pathways related to gene expression. Histone methylation is a key process in the regulation of gene expression, and changes in the methylation status of histones can lead to alterations in the transcriptional activity of genes . By inhibiting the demethylation of histone lysines, N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide can potentially influence these pathways and their downstream effects.

Result of Action

The inhibition of Jumonji demethylases by N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide can lead to changes in gene expression . This can have various molecular and cellular effects, depending on the specific genes affected. For instance, it has been shown to selectively inhibit the viability of several human cancer cell lines with little toxicity towards normal cells .

properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-methylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-6(2)9(13)12-8-4-3-7(10)5-11-8/h3-5H,1H2,2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRSXEQDJATOOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=NC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

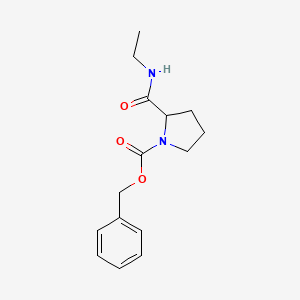

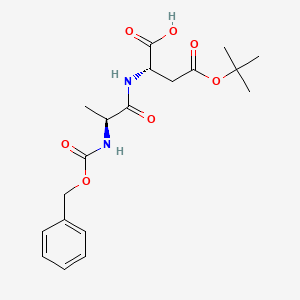

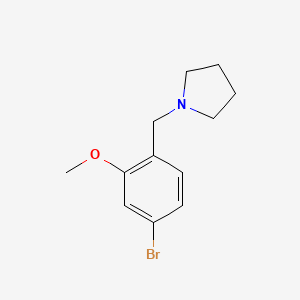

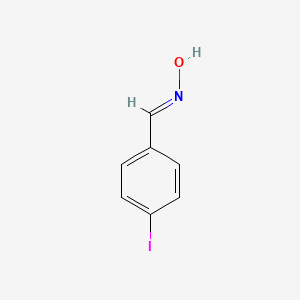

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-hydroxyphenyl)methyl]acetamide](/img/structure/B3130146.png)

![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B3130152.png)

![4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B3130157.png)

![(5E)-2-mercapto-5-[(5-methyl-2-furyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B3130165.png)

![(3Z)-3-[(3,4-Dichlorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B3130173.png)

![N-[(2,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3130180.png)

![10-[(Z)-methoxyiminomethyl]-10H-anthracen-9-one](/img/structure/B3130198.png)